2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

Catalog No.
S1973122
CAS No.
94242-85-0
M.F
C7H15BO2
M. Wt
142.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

CAS Number

94242-85-0

Product Name

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane

IUPAC Name

2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

InChI

InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3

InChI Key

FOQJHZPURACERJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C

C-H Borylation

One of the primary uses of 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is in C-H borylation reactions. This process introduces a boron group (–B(OH)₂) onto a carbon-hydrogen (C-H) bond of an organic molecule. Pinacol Boronate acts as a boron source in the presence of a transition metal catalyst, typically palladium. This allows for the selective functionalization of complex molecules at unreactive C-H bonds.

C-H borylation has revolutionized organic synthesis due to its high efficiency and ability to target specific C-H bonds. Research has explored its application in the synthesis of pharmaceuticals, natural products, and advanced materials [].

For instance, a study published in the Journal of the American Chemical Society demonstrates the use of Pinacol Boronate in the palladium-catalyzed C-H borylation of alkylbenzenes, paving the way for the development of new benzyl derivatives [].

Suzuki-Miyaura Coupling Reactions

,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane serves as a crucial coupling partner in Suzuki-Miyaura reactions. This powerful technique allows the formation of carbon-carbon (C-C) bonds between a boronic acid or ester (like Pinacol Boronate) and an aryl or vinyl halide. This reaction requires a palladium catalyst and a base, enabling the creation of complex organic molecules with high regio- and stereoselectivity.

The versatility of Suzuki-Miyaura coupling makes it a cornerstone of organic synthesis. Research has employed it in the synthesis of pharmaceuticals, natural products, and functional materials [].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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